

Comparative Guide to the Characterization and Confirmation of 2,3-Dichloromaleonitrile Derivatives

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Compound of Interest

Compound Name: 2,3-Dichloromaleonitrile

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical techniques and experimental data relevant to the characterization and confirmation of **2,3-dichloromaleonitrile** derivatives. While specific data on a wide range of **2,3-dichloromaleonitrile** derivatives is limited in publicly available literature, this document compiles and compares relevant information from structurally similar compounds, including dichlorinated nitrile-containing molecules and other biologically active nitriles. This guide aims to provide a foundational understanding for researchers entering this area of study.

Introduction to 2,3-Dichloromaleonitrile Derivatives

2,3-Dichloromaleonitrile is a chemical compound with the formula $C_4Cl_2N_2$. Its derivatives are of interest in medicinal chemistry and materials science due to the reactive nature of the nitrile and chloro groups, which allows for a variety of chemical modifications. These modifications can lead to compounds with diverse biological activities, including potential as anticancer and antimicrobial agents. The accurate characterization and confirmation of these derivatives are crucial for understanding their structure-activity relationships and for their advancement in drug development pipelines.

Data Presentation: Comparative Spectroscopic and Biological Data

The following tables summarize key characterization data for **2,3-dichloromaleonitrile** and related compounds, providing a baseline for comparison.

Table 1: Physicochemical and Spectroscopic Data of **2,3-Dichloromaleonitrile** and Related Compounds

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Spectroscopic Data	Reference
2,3-Dichloroacrylonitrile	C3HCl2N	121.95	IR: $\nu(\text{C}\equiv\text{N})$ ~2230 cm^{-1} ; ^{13}C NMR: Signals for C=C and C \equiv N	[1]
2,3-Dichlorobenzonitrile	C7H3Cl2N	172.01	IR: Aromatic and nitrile stretches; ^1H & ^{13}C NMR: Aromatic and nitrile signals	[2]
2,3-Dichloropropionitrile	C3H3Cl2N	123.97	^1H NMR: Signals for CH and CH2 groups; ^{13}C NMR: Signals for nitrile and chlorinated carbons	[3][4]
2,3-Diphenylacrylonitrile Derivatives	Varied	Varied	IR: $\nu(\text{C}\equiv\text{N})$ ~2210 cm^{-1} ; ^1H & ^{13}C NMR: Signals characteristic of aromatic and vinyl groups	[5][6]
Pyrazine-2,3-dicarbonitrile Derivatives	Varied	Varied	UV-Vis: λ_{max} ~267, 303, 373 nm; Fluorescence: Emission observed	[7]

Table 2: Comparative Biological Activity of Dichlorinated and Nitrile-Containing Compounds

Compound Class	Biological Activity	IC50 / MIC Values	Cell Lines / Organisms	Reference
2,3-Diphenylacrylonitrile Derivatives	Anticancer	0.41 - 1.49 μ M	AGS (gastric cancer)	[5]
2,3-Diaryl Acrylonitrile Derivatives	Anticancer	0.13 - 4.20 μ M	HCT116 (colon cancer), HeLa (cervical cancer)	[6]
Acylhydrazide Derivatives of 2,3-Dichloronaphthoquinone	Anticancer	Significant activity reported	HCT116 (colon cancer), MCF-7 (breast cancer)	[8]
Pyrazine-2,3-dicarbonitrile Derivatives	Antibacterial, Antifungal	Not specified	Various bacteria and fungi	[7]

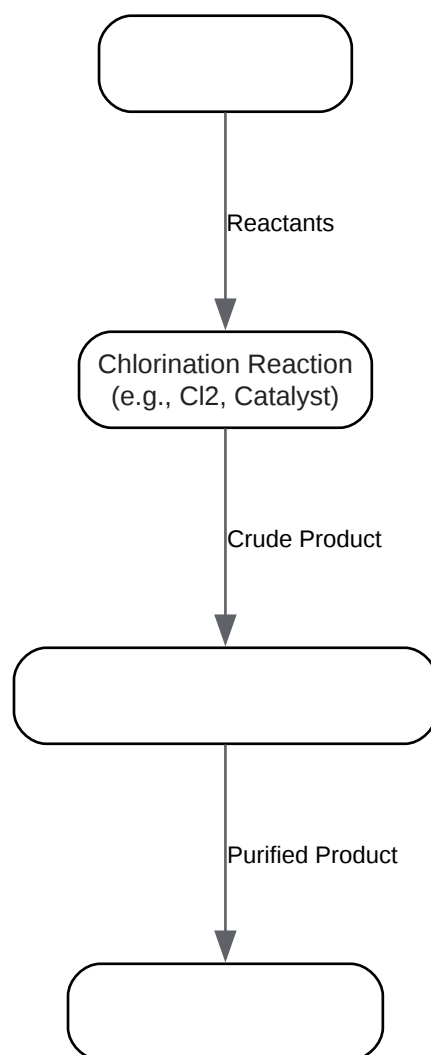
Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of **2,3-dichloromaleonitrile** derivatives. Below are generalized protocols based on the synthesis of related compounds.

General Synthesis of Dichlorinated Nitrile Derivatives

The synthesis of dichlorinated nitriles often involves the chlorination of a suitable acrylonitrile or benzonitrile precursor. For instance, the synthesis of 2,3-dichloropropionitrile can be achieved through the chlorination of acrylonitrile in the presence of a catalyst, such as an ionic liquid.[3] [4] The synthesis of 2,3-dichlorobenzonitrile can be performed via the catalytic ammonia oxidation of 2,3-dichlorotoluene.[2]

A general synthetic workflow is as follows:



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Caption: General workflow for the synthesis of dichlorinated nitrile derivatives.

Characterization Methods

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

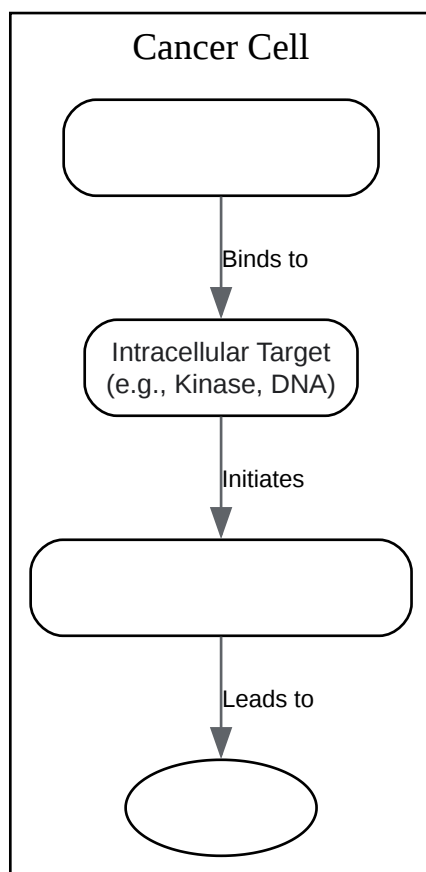
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule.^{[9][10][11][12]} DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.^[13]

- Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification.[10]
- Infrared (IR) Spectroscopy: Used to identify characteristic functional groups, such as the nitrile ($C\equiv N$) stretch, which typically appears in the region of $2200-2260\text{ cm}^{-1}$. [9][10]
- X-ray Crystallography: Provides unambiguous determination of the three-dimensional molecular structure of crystalline compounds.[14][15]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Potential Anticancer Mechanism of Action

While the specific signaling pathways affected by **2,3-dichloromaleonitrile** derivatives are not well-documented, related compounds, such as 2,3-diphenylacrylonitrile derivatives, have been shown to induce apoptosis and cell cycle arrest in cancer cells.[5] The following diagram illustrates a generalized apoptosis signaling pathway that could be a target for such compounds.

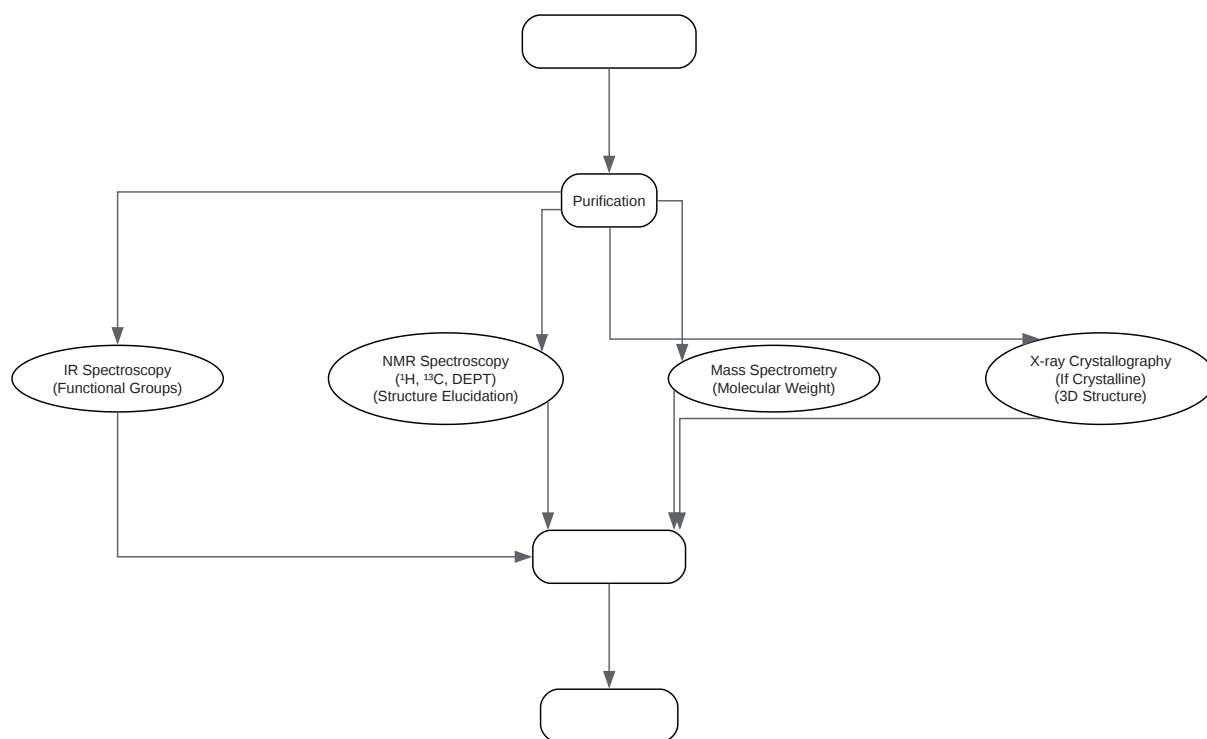


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Caption: A simplified potential mechanism of apoptosis induction by a bioactive compound.

Experimental Workflow for Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a newly synthesized **2,3-dichloromaleonitrile** derivative.



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Caption: A standard experimental workflow for the characterization and evaluation of novel chemical compounds.

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